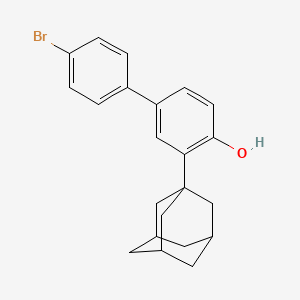

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Descripción general

Descripción

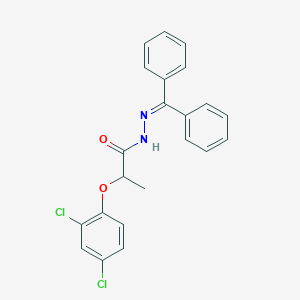

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol is a useful research compound. Its molecular formula is C22H23BrO and its molecular weight is 383.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Noncovalent Interaction Studies

Adamantane derivatives, including those structurally related to 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, have been studied for their noncovalent interactions. A research conducted by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole derivatives, focusing on intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research is significant in understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).

2. Synthesis and Oxidation Studies

Adamantane derivatives, including adamantan-1-ol, a key adamantane derivative, are used as starting compounds in the synthesis of various products. Khusnutdinov and Oshnyakova (2015) discussed the oxidation of adamantane with pentafluoroperoxybenzoic acid, highlighting its role in synthesizing important adamantane derivatives (Khusnutdinov & Oshnyakova, 2015).

3. Crystal Structure and Antimicrobial Activities

The crystal packing and antimicrobial activities of adamantane-isothiourea derivatives were explored by Al-Omary et al. (2020). Their study provides insights into the molecular conformation and stability of such compounds, as well as their potential antimicrobial properties (Al-Omary et al., 2020).

4. In Vitro Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and characterized for their antimicrobial and in vivo hypoglycemic activities. Al-Wahaibi et al. (2017) reported on the potent antimicrobial and hypoglycemic effects of these derivatives, indicating their potential therapeutic applications (Al-Wahaibi et al., 2017).

5. Anti-inflammatory Potential

Studies on adamantane derivatives like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione indicate their potential as anti-inflammatory agents. Al-Tamimi et al. (2014) conducted a comprehensive investigation on the molecular structure and biological activity of such compounds, suggesting their use in anti-inflammatory therapies (Al-Tamimi et al., 2014).

Direcciones Futuras

The future directions for research on “3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new compounds containing (adamantan-1-yl)(phenyl)methyl or (3,5-dimethyladamantane-1-yl)(phenyl)methyl fragments, and the synthesis of 1,3-disubstituted ureas based on them, is of significant scientific and practical interest .

Mecanismo De Acción

Target of Action

Adamantane derivatives have been found to exhibit antiviral activity, particularly against the Influenza A virus . They are known to target the M2 protein, a proton channel, which plays a crucial role in the viral life cycle .

Biochemical Pathways

The inhibition of the M2 proton channel disrupts the acidification within the virion that is necessary for the uncoating process. This prevents the release of viral RNA into the host cell, thereby inhibiting replication .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

By inhibiting the M2 proton channel, adamantane derivatives prevent the uncoating of the virus and the release of viral RNA into the host cell. This inhibits the replication of the virus and helps to control the infection .

Action Environment

The efficacy and stability of adamantane derivatives can be influenced by various environmental factors such as pH and temperature. Resistance can develop with prolonged use, which can reduce the efficacy of these compounds .

Análisis Bioquímico

Biochemical Properties

3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) to less bioactive diols This interaction inhibits the activity of sEH, leading to increased levels of EETs, which have various protective effects on cells

Cellular Effects

The effects of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol leads to increased levels of EETs, which can suppress inflammation, promote angiogenesis, and protect against neuronal apoptosis . These effects are particularly relevant in the context of neurovascular protection and recovery after ischemic events.

Molecular Mechanism

At the molecular level, 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol exerts its effects primarily through the inhibition of sEH. This inhibition prevents the conversion of EETs to diols, thereby maintaining higher levels of EETs in the system EETs are known to have various beneficial effects, including anti-inflammatory, vasodilatory, and anti-apoptotic properties

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol in laboratory settings are important factors to considerIn vitro studies have demonstrated that the inhibitory effects on sEH and the subsequent increase in EET levels can be sustained over time, leading to prolonged protective effects on cells . The degradation products and their potential impacts on cellular function need to be studied in more detail.

Dosage Effects in Animal Models

The effects of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits sEH and increases EET levels, leading to beneficial effects such as reduced inflammation and protection against neuronal damage . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function and overall metabolism. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol is involved in various metabolic pathways, primarily through its interaction with sEH. The inhibition of sEH by this compound affects the metabolism of EETs, leading to increased levels of these bioactive lipids . Additionally, the compound may undergo hydroxylation and other metabolic transformations, which can influence its activity and stability. Understanding these metabolic pathways is essential for optimizing the therapeutic potential of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol.

Transport and Distribution

The transport and distribution of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol within cells and tissues are influenced by its lipophilic nature. The adamantane moiety enhances the compound’s ability to cross biological membranes, facilitating its distribution to various cellular compartments The compound may interact with transporters and binding proteins that influence its localization and accumulation within cells

Subcellular Localization

The subcellular localization of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding the subcellular localization of 3-(Adamantan-1-yl)-4’-bromobiphenyl-4-ol can provide insights into its mechanism of action and potential therapeutic applications

Propiedades

IUPAC Name |

2-(1-adamantyl)-4-(4-bromophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEASPYYWCOKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)

![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)

![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)

methanone](/img/structure/B3037533.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)